

A Technical Guide to the Structure and Stereochemistry of D-Erythrose-¹³C

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Compound of Interest

(2S,3R)-2,3,4-Trihydroxybutanal13C

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This document provides an in-depth examination of the structural and stereochemical properties of D-Erythrose and its ¹³C-labeled isotopologues. It is intended to serve as a technical resource, detailing the molecule's chemical identity, spatial configuration, and the experimental protocols relevant to its synthesis and analysis.

Molecular Identity and Structure

D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide belonging to the aldose family due to its terminal aldehyde group.[1][2] Its ¹³C-labeled variants, such as D-Erythrose-1-¹³C and D-Erythrose-4-¹³C, are stable isotope-labeled compounds crucial for metabolic research and biomolecular NMR studies.[3][4][5] These tracers are instrumental in metabolic flux analysis and for quantifying metabolic pathways during drug development.[3][6]

Chemical Identifiers

The fundamental properties and identifiers for D-Erythrose are summarized below. The molecular weight will vary depending on the number and position of ¹³C isotopes.



Identifier	Value	Reference(s)
IUPAC Name	(2R,3R)-2,3,4- trihydroxybutanal	[7][8]
¹³ C-Labeled IUPAC	$(2R,3R)$ -2,3,4-trihydroxy $(1 ^{13}C)$ butanal (for $1-^{13}C)$	[9]
Molecular Formula	C4H8O4	[10][11]
Molecular Weight	120.10 g/mol (unlabeled)	[10][11]
Monoisotopic Mass	120.0422587 g/mol (unlabeled)	[8][12]
CAS Number	583-50-6 (unlabeled)	[10][11]
Canonical SMILES	C(INVALID-LINK O">C@HO)O	[7][10][13]
InChI Key	YTBSYETUWUMLBZ- IUYQGCFVSA-N	[1][7][11]

Stereochemistry

The stereochemistry of D-Erythrose is defined by its two chiral centers at carbons C2 and C3. [1][14] This gives rise to four possible stereoisomers.

- Configuration: The absolute configuration of D-Erythrose is (2R, 3R).[14][15]
- D/L Designation: The "D" designation is determined by the configuration of the stereocenter furthest from the aldehyde group (C3). In the Fischer projection, the hydroxyl (-OH) group on this carbon is positioned on the right side.[13][16]
- Enantiomers and Diastereomers: D-Erythrose is the enantiomer (non-superimposable mirror image) of L-Erythrose.[16] Its diastereomers, which are stereoisomers that are not mirror images, are D-Threose and L-Threose.[14][17] Specifically, D-Erythrose and D-Threose are epimers, as they differ in configuration at only one chiral center (C2).[18]

Structural Representations



In aqueous solution, D-Erythrose exists in equilibrium between its open-chain (acyclic) form and a cyclic hemiacetal structure.[2]

Fischer Projection (Acyclic Form)

The acyclic structure is commonly represented using a Fischer projection. For D-Erythrose, both hydroxyl groups on the chiral carbons (C2 and C3) are shown on the right side of the carbon chain.[17][19]

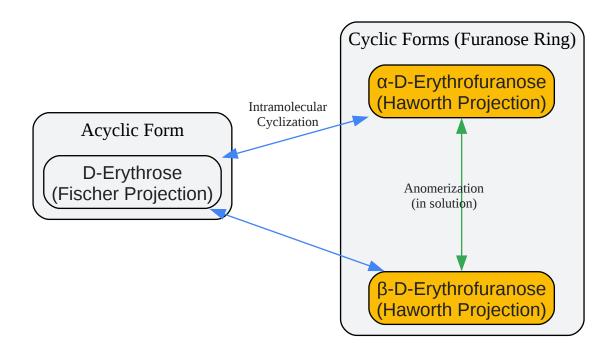
Haworth Projection (Cyclic Form)

The cyclic form results from an intramolecular reaction where the hydroxyl group on C4 attacks the aldehyde carbonyl at C1, forming a stable five-membered ring known as a furanose.[20] This cyclization creates a new chiral center at C1, the anomeric carbon. The two resulting anomers are designated α and β .[21]

- α-D-Erythrofuranose: The anomeric -OH group is on the opposite side of the ring from the CH₂OH group (C4).
- β -D-Erythrofuranose: The anomeric -OH group is on the same side of the ring as the CH₂OH group (C4).

The Haworth projection is a standard method for representing these cyclic monosaccharide structures in a simplified three-dimensional perspective.[22][23]





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Fig. 1: Equilibrium between acyclic and cyclic forms of D-Erythrose.

Quantitative and Spectroscopic Data

Quantitative data for D-Erythrose-¹³C is primarily derived from spectroscopic and computational methods.



Parameter	Value / Description	Reference(s)
Molecular Weight (D- Erythrose-1-13C)	121.10 g/mol	[9]
Molecular Weight (D- Erythrose-4-13C)	121.10 g/mol	[24]
Predicted XLogP3	-2.2	[9][25]
Predicted Collision Cross Section (CCS)	[M+H]+: 122.7 Ų; [M+Na]+: 129.2 Ų	[25]
¹³ C NMR Spectroscopy	In a study using 80 mM d-[1- 13 C]-erythrose, distinct signals were observed for the hydrate, cyclic ring forms (α and β), and other related tetroses in solution over time.	[26]
Physical Form	Commercially available as a syrup or aqueous solution.	[11]

Experimental Protocols

The synthesis and analysis of D-Erythrose and its ¹³C-labeled isotopologues involve established organic chemistry and analytical techniques.

Synthesis of D-Erythrose

A common laboratory method for preparing D-Erythrose is the Ruff degradation of D-arabinose. This process shortens the aldose carbon chain by one carbon.[27]

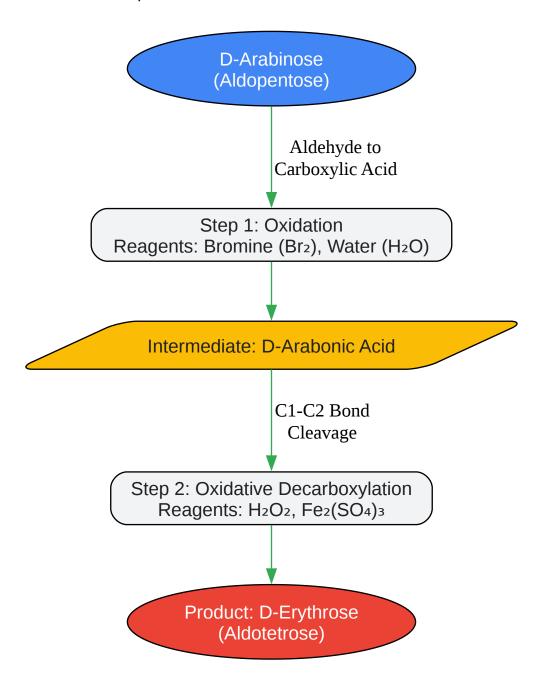
Methodology: Ruff Degradation of D-Arabinose[27]

Oxidation of Aldehyde: D-arabinose is treated with an aqueous solution of bromine (Br₂).
 This selectively oxidizes the C1 aldehyde group to a carboxylic acid, forming D-arabonic acid.



 Oxidative Decarboxylation: The resulting D-arabonic acid is then treated with hydrogen peroxide (H₂O₂) and a ferric sulfate (Fe₂(SO₄)₃) catalyst. This step cleaves the bond between C1 and C2, releasing C1 as CO₂ and forming the four-carbon aldose, D-Erythrose.

The synthesis of a specifically labeled D-Erythrose-¹³C would require starting with an appropriately ¹³C-labeled precursor. Alternatively, the Kiliani-Fischer synthesis can be used to elongate a three-carbon sugar, D-glyceraldehyde, to produce a mixture of D-Erythrose and D-Threose.[28] Using ¹³C-labeled cyanide (Na¹³CN) in the first step of this synthesis would introduce the label at the C1 position.





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Fig. 2: Workflow for the synthesis of D-Erythrose via Ruff degradation.

Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for verifying the structure and quantifying the incorporation of ¹³C labels in D-Erythrose.

Methodology: Analysis of ¹³C Incorporation[29]

- Sample Preparation: Prepare an ~800 μM sample of the purified ¹³C-labeled D-Erythrose in a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.0) containing 10% D₂O for signal locking.
- NMR Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 14.1 T). Key experiments include:
 - 1D ¹³C spectra to quantify overall ¹³C incorporation.
 - 2D non-constant time ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
 experiments to correlate directly bonded protons and carbons, confirming the position of the ¹³C label.
- Data Processing and Analysis:
 - Process the raw data using standard NMR software (e.g., NMRPipe).
 - Analyze the processed spectra (e.g., using NMRView) to measure signal intensities.
 - For quantification, normalize the intensities of signals from the ¹³C-labeled sample against those from a fully ¹³C-enriched reference sample. The absence of ¹³C-¹³C ¹J coupling in selectively labeled samples confirms isotopic isolation at that position.

Conclusion

D-Erythrose is a fundamental four-carbon monosaccharide with well-defined structural and stereochemical properties. Its ¹³C-labeled isotopologues are invaluable tools for the scientific community, particularly in the fields of metabolic engineering, biochemistry, and pharmaceutical



development. A thorough understanding of its structure, stereoisomerism, and the experimental methods used for its synthesis and analysis is essential for its effective application in advanced research.

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References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Erythrose Wikipedia [en.wikipedia.org]
- 3. D-Erythrose-1-13C | CAS#:70849-19-3 | Chemsrc [chemsrc.com]
- 4. D-Erythrose (2-¹Â³C, 99%) (1.2% in HâO) Cambridge Isotope Laboratories, CLM-1387-PK [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Erythrose | C4H8O4 | CID 94176 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem-file.sourceforge.net [chem-file.sourceforge.net]
- 9. D-Erythrose-1-13C | C4H8O4 | CID 15559153 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. D-(-)-ERYTHROSE | 583-50-6 | lookchem [lookchem.com]
- 11. D-(-)-Erythrose =75 TLC, syrup 583-50-6 [sigmaaldrich.com]
- 12. Human Metabolome Database: Showing metabocard for Erythrose (HMDB0002649) [hmdb.ca]
- 13. D-Erythrose | 583-50-6 | Benchchem [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. echemi.com [echemi.com]
- 17. Diastereomer Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]



- 19. sarthaks.com [sarthaks.com]
- 20. chemconnections.org [chemconnections.org]
- 21. Converting Fischer, Haworth, and Chair forms of Carbohydrates Chemistry Steps [chemistrysteps.com]
- 22. Haworth projection Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. D-Erythrose-4-13C | C4H8O4 | CID 121493654 PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. PubChemLite D-erythrose (C4H8O4) [pubchemlite.lcsb.uni.lu]
- 26. researchgate.net [researchgate.net]
- 27. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani-Fischer sy.. [askfilo.com]
- 28. Kiliani-Fischer synthesis Wikipedia [en.wikipedia.org]
- 29. Site-selective 13C labeling of proteins using erythrose PMC [pmc.ncbi.nlm.nih.gov]
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